5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Catalog No.
S2749573
CAS No.
2138106-74-6
M.F
C8H9NO2
M. Wt
151.165
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Research chemists often face tert-butyl groups' high lipophilicity and CYP450-mediated degradation, compromising drug candidates. This compound solves this with a metabolically stable 1-methylcyclopropyl bioisostere. Key benefits: • Single-step reductive amination for rapid library synthesis. • Lowered logP enhances oral bioavailability. • Resists oxidative metabolism, prolonging half-life. Ideal for kinase and PPI inhibitors.

CAS Number

2138106-74-6

Product Name

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

IUPAC Name

5-(1-methylcyclopropyl)-1,2-oxazole-3-carbaldehyde

Molecular Formula

C8H9NO2

Molecular Weight

151.165

InChI

InChI=1S/C8H9NO2/c1-8(2-3-8)7-4-6(5-10)9-11-7/h4-5H,2-3H2,1H3

InChI Key

MFWCCNHIXMJOFR-UHFFFAOYSA-N

SMILES

CC1(CC1)C2=CC(=NO2)C=O

solubility

not available

Synonyms

5-(1-Methylcyclopropyl)isoxazole-3-carbaldehyde, 5-(1-Methylcyclopropyl)-1,2-oxazole-3-carboxaldehyde, 5-(1-Methylcyclopropyl)-3-isoxazolecarboxaldehyde, 5-(1-Methylcyclopropyl)-3-formylisoxazole, 1,2-Oxazole-3-carboxaldehyde, 5-(1-methylcyclopropyl)-

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g

5-(1-Methylcyclopropyl)-1,2-oxazole-3-carbaldehyde (CAS 2138106-74-6) is a highly specialized heterocyclic building block designed for advanced medicinal chemistry and agrochemical synthesis. It features a reactive carbaldehyde group at the 3-position of an isoxazole ring, coupled with a 1-methylcyclopropyl moiety at the 5-position. This specific structural combination is engineered to serve as a metabolically stable bioisostere for traditional tert-butyl or isopropyl groups. In procurement contexts, it is primarily selected as a direct precursor for reductive aminations, enabling the rapid construction of complex, amine-linked pharmacophores with optimized lipophilicity, enhanced resistance to cytochrome P450-mediated degradation, and favorable steric profiles for kinase and protein-protein interaction inhibitors [1].

Research Fit

1 Heterocyclic building block with dual aldehyde–isoxazole architecture for condensation, oxidation, and cycloaddition derivatization.
2 Sterically constrained 1-methylcyclopropyl substituent introduces a quaternary carbon center for shape-diverse scaffold exploration.
3 Solid-state form (mp 75–77 °C) may support automated solid dispensing and long-term compound library storage.

Substituting this compound with the more common 5-tert-butyl-1,2-oxazole-3-carbaldehyde or 5-cyclopropyl-1,2-oxazole-3-carbaldehyde compromises the final molecule's pharmacokinetic profile. The tert-butyl analog significantly increases lipophilicity (LogP), which can drive up off-target toxicity and decrease aqueous solubility. Conversely, the unsubstituted cyclopropyl analog lacks the critical quaternary methyl group, leaving the tertiary carbon vulnerable to rapid oxidative metabolism by liver enzymes, thereby reducing the drug's half-life. Furthermore, substituting the carbaldehyde with the corresponding 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid forces chemists into a lower-yielding, two-step amide coupling and reduction sequence, destroying the process efficiency gained by single-step reductive amination[1].

Substitution Risk

Attribute
Why substitution may not transfer
Target
1-Methylcyclopropyl at C5
Quaternary carbon restricts bond rotation and increases steric demand, shaping reactivity and target engagement differently than linear alkyl or unsubstituted cyclopropyl analogs.
5-Methyl or 5-isopropyl analog
Reduced steric bulk and higher conformational freedom may shift reaction rates, regioselectivity, and biological target interaction profiles.
5-Cyclopropyl analog
Prone to acid-catalyzed ring-opening under Vilsmeier–Haack conditions, limiting synthetic route compatibility for formylation steps.

Enhanced CYP450 Resistance via Quaternary Carbon Blocking

The 1-methylcyclopropyl group acts as a superior bioisostere by blocking the metabolic vulnerabilities inherent in simpler cycloalkyl groups. Studies comparing 1-methylcyclopropyl derivatives to unsubstituted cyclopropyl or isopropyl analogs demonstrate that the quaternary carbon prevents rapid hydroxylation. This structural modification can extend the half-life (t1/2) in human liver microsomes (HLM) by up to 2-fold compared to non-methylated baselines, directly improving the pharmacokinetic stability of the downstream active pharmaceutical ingredient (API)[1].

Evidence DimensionMicrosomal half-life (t1/2)
Target Compound DataHigh HLM stability (extended t1/2)
Comparator Or BaselineUnsubstituted cyclopropyl/isopropyl (rapid CYP-mediated oxidation)
Quantified DifferenceUp to 2x increase in microsomal half-life
ConditionsIn vitro human liver microsome (HLM) clearance assays

Procuring the 1-methylcyclopropyl building block directly yields APIs with superior metabolic stability without requiring downstream structural rescue.

Solid-State Handling
Cross-study comparable
Target Solid; mp 75–77 °C Parent isoxazole-3-carbaldehyde: liquid at ambient
May support gravimetric dispensing and reduce volatility-related losses in automated synthesis workflows.
Vendor-reported melting point; batch consistency should be verified.

Optimized LogP and Aqueous Solubility (Bioisosteric Replacement)

While the 1-methylcyclopropyl group provides similar steric bulk to a tert-butyl group for filling hydrophobic binding pockets, it possesses a smaller van der Waals volume and a lower lipophilicity contribution. Replacing a tert-butyl group with a 1-methylcyclopropyl moiety typically reduces the calculated LogP by approximately 0.5 to 1.0 units. This reduction in lipophilicity translates to improved aqueous solubility and a lower risk of lipophilicity-driven off-target interactions, such as hERG channel inhibition [1].

Evidence DimensionLipophilicity (LogP) contribution
Target Compound DataLower LogP profile with retained steric bulk
Comparator Or Baselinetert-Butyl substitution (higher LogP, lower aqueous solubility)
Quantified Difference~0.5 - 1.0 unit reduction in LogP
ConditionsPhysicochemical profiling of bioisosteres in aqueous media

Buyers targeting oral bioavailability should select this compound over the tert-butyl analog to reduce lipophilicity-driven toxicity and improve dissolution.

Steric Bulk (Taft Es)
Class-level inference
Es ∼ −1.24
5-Methyl analog: Es ∼ 0.00
Reported steric differentiation may modulate nucleophilic addition rates and cycloaddition regioselectivity.
Derived from literature Taft correlations; no direct kinetic data available.

Synthetic Efficiency vs. Carboxylic Acid Precursors

The presence of the 3-carbaldehyde functional group allows for the direct synthesis of secondary and tertiary amines via reductive amination using mild reagents like sodium cyanoborohydride. If the 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid analog were procured instead, the synthesis of equivalent amine targets would require a two-step process: amide coupling followed by harsh reduction, which often suffers from 20-40% lower overall yields and poor functional group tolerance [1].

Evidence DimensionSynthetic steps to amine pharmacophores
Target Compound Data1-step reductive amination
Comparator Or BaselineIsoxazole-3-carboxylic acid (2-step amide coupling + reduction)
Quantified DifferenceElimination of 1 synthetic step and 20-40% yield improvement
ConditionsStandard medicinal chemistry library synthesis

For process chemists and library designers, starting from the carbaldehyde drastically shortens the synthetic route to target amine-linked pharmacophores, reducing cycle times and reagent costs.

Lipophilicity Shift
Class-level inference
ΔclogP ≈ +0.4–0.6
vs. cyclopropylmethyl isomer (predicted logP ∼1.1–1.3)
Reported logP elevation may influence membrane partitioning and cellular exposure in lead optimization.
Consensus prediction only; experimental logP not reported.

Favorable Steric Trapping in Kinase and Protein Pockets

The rigid geometry of the 1-methylcyclopropyl isoxazole core provides an entropically favored binding conformation that flexible aliphatic chains cannot replicate. In structure-activity relationship (SAR) studies of kinase inhibitors (e.g., PIM-1) and protein-protein interaction modulators, the 1-methylcyclopropyl group projects optimally into solvent-exposed or tight hydrophobic pockets, maintaining low-nanomolar IC50 values where linear or unbranched cycloalkyl analogs lose significant binding affinity [1].

Evidence DimensionTarget binding affinity (IC50)
Target Compound DataLow-nanomolar IC50 maintenance
Comparator Or BaselineLinear alkyl or unsubstituted cyclopropyl cores (loss of binding affinity)
Quantified DifferenceMaintenance of optimal steric interactions and target potency
ConditionsSAR binding assays for targeted therapeutics

Procuring this exact geometry provides a rigid, pre-organized scaffold that maximizes target engagement in complex drug discovery programs.

Conformational Restriction
Cross-study comparable
Target 2 rotatable bonds 5-Isopropyl analog: 3 rotatable bonds
Reported lower conformational freedom may reduce entropic penalty upon target binding in fragment-based design.
Based on SMILES analysis; experimental binding entropy data unavailable.
Vilsmeier–Haack Stability
Class-level inference
Resists ring-opening under POCl₃/DMF (0–25 °C)
5-Cyclopropyl analog: prone to acid-catalyzed fragmentation
Reported stability may eliminate protecting-group steps in formylation-based synthetic routes.
Qualitative stability assessment; no quantitative degradation rate reported.
Patent Citation Preference
Supporting evidence
≥2 independent patent families
Cited as preferred R₁ group across herbicides and human therapeutics
Reported recurrent selection across indications suggests a scaffold of interest for derivative library synthesis.
Qualitative patent landscape assessment; systematic quantitative comparison not conducted.

Synthesis of Metabolically Stable Kinase Inhibitors

Due to its enhanced resistance to CYP450-mediated oxidation and favorable steric trapping capabilities, this compound is an ideal building block for synthesizing kinase inhibitors (such as PIM-1 or SOS1 modulators). The 1-methylcyclopropyl group projects optimally into solvent-exposed regions without being rapidly degraded [1].

Development of Orally Bioavailable Small Molecules

When targeting oral administration, managing lipophilicity is critical. Procuring this compound allows medicinal chemists to replace highly lipophilic tert-butyl groups with the 1-methylcyclopropyl bioisostere, thereby lowering LogP and improving aqueous solubility while maintaining target affinity [1].

High-Throughput Library Generation via Reductive Amination

The highly reactive 3-carbaldehyde moiety makes this compound perfectly suited for high-throughput parallel synthesis. It can be rapidly coupled with diverse primary or secondary amines in a single-step reductive amination, bypassing the bottlenecks associated with carboxylic acid activation and subsequent reduction[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based library design
Solid form, low rotatable bond count, moderate predicted logP
Rule-of-Three compliance; vector exploration via aldehyde derivatization
Herbicidal 4-benzoylisoxazole synthesis
1-Methylcyclopropyl as patent-preferred substituent
Aldehyde-to-benzoyl conversion without cyclopropane protection
Kinase inhibitor scaffold elaboration
Conformational restriction (2 rotatable bonds)
Rigidification of hinge-binding motifs for selectivity profiling
Automated parallel synthesis
Crystalline solid with reported mp 75–77 °C
Solid-dispensing platform compatibility; DMSO stock stability review

XLogP3

1.3

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